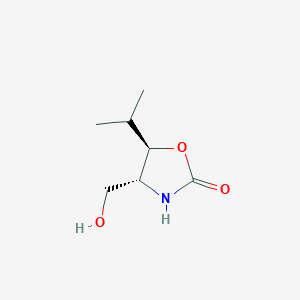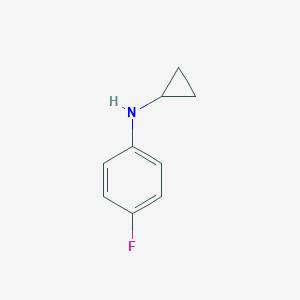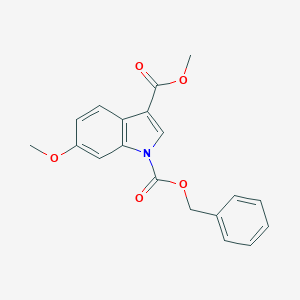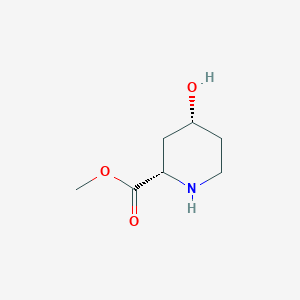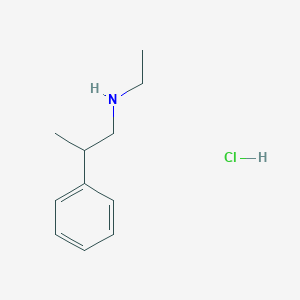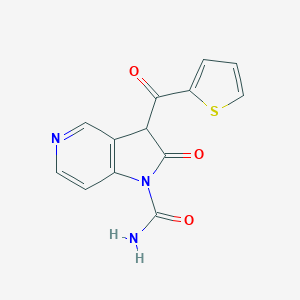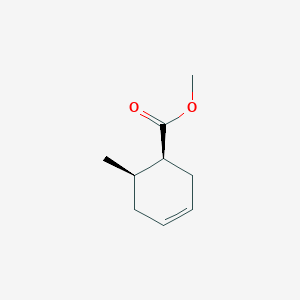
Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate, also known as MCHM, is a chemical compound that is commonly used in various industrial applications, including the production of fragrances, flavorings, and cleaning agents. MCHM is a colorless liquid that has a strong odor and is highly flammable. In recent years, MCHM has gained significant attention due to its potential health and environmental impacts.
科学研究应用
Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate has been widely used in scientific research, particularly in the fields of chemistry, toxicology, and environmental science. One of the most common applications of Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate is as a solvent or reagent in chemical reactions. Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate is also used in the production of fragrances and flavorings, which are commonly used in the food and beverage industry. In addition, Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate has been used in studies investigating the effects of chemical exposure on human health and the environment.
作用机制
The mechanism of action of Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate is not fully understood, but it is believed to act as a respiratory irritant and a skin sensitizer. Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate can also cause oxidative stress and damage to DNA, which can lead to mutations and cancer. In addition, Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate can disrupt the endocrine system and interfere with hormone signaling, which can have significant impacts on reproductive and developmental health.
生化和生理效应
Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate has been shown to have a range of biochemical and physiological effects, including respiratory irritation, skin sensitization, oxidative stress, DNA damage, endocrine disruption, and reproductive and developmental toxicity. These effects are dose-dependent and can occur at both acute and chronic exposure levels. Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate exposure has also been linked to various health problems, including respiratory and skin disorders, cancer, and reproductive and developmental disorders.
实验室实验的优点和局限性
Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate has several advantages for use in lab experiments, including its low cost, high purity, and availability. However, Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate also has several limitations, including its potential health and environmental impacts, its strong odor, and its flammability. Researchers must take appropriate precautions when working with Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate to ensure their safety and the safety of others.
未来方向
There are several future directions for research on Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate, including investigating the long-term health effects of exposure, developing safer alternatives to Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate, and improving methods for synthesizing and purifying Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate. In addition, more research is needed to understand the mechanism of action of Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate and its impacts on the environment, particularly in the context of spills and other accidents. Finally, more efforts are needed to raise awareness about the potential health and environmental impacts of Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate and to promote safer and more sustainable practices in its use and disposal.
合成方法
Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate can be synthesized using various methods, including the oxidation of cyclohexene, the reaction of cyclohexanone with methanol, or the reaction of cyclohexene with diazomethane. The most common method for synthesizing Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate involves the oxidation of cyclohexene with potassium permanganate in the presence of sulfuric acid. This method yields a mixture of Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate and other byproducts, which can be separated using various purification techniques.
属性
CAS 编号 |
134877-09-1 |
|---|---|
产品名称 |
Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate |
分子式 |
C9H14O2 |
分子量 |
154.21 g/mol |
IUPAC 名称 |
methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C9H14O2/c1-7-5-3-4-6-8(7)9(10)11-2/h3-4,7-8H,5-6H2,1-2H3/t7-,8+/m1/s1 |
InChI 键 |
SVMRMDDGGIZFQN-SFYZADRCSA-N |
手性 SMILES |
C[C@@H]1CC=CC[C@@H]1C(=O)OC |
SMILES |
CC1CC=CCC1C(=O)OC |
规范 SMILES |
CC1CC=CCC1C(=O)OC |
同义词 |
3-Cyclohexene-1-carboxylicacid,6-methyl-,methylester,(1S-cis)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Nitro-6-azabenzo[a]pyrene](/img/structure/B145465.png)
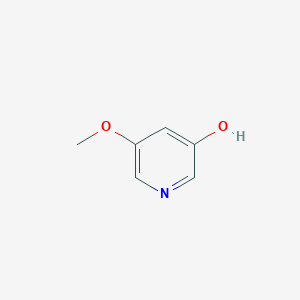
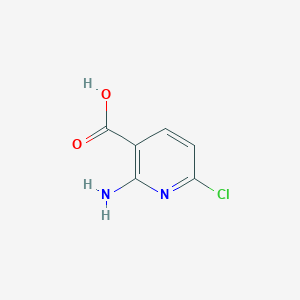
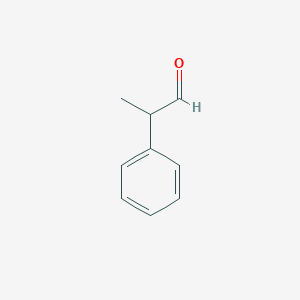
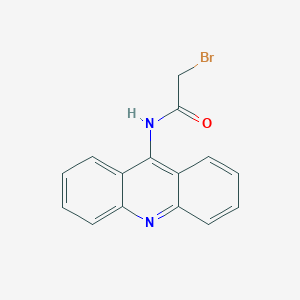
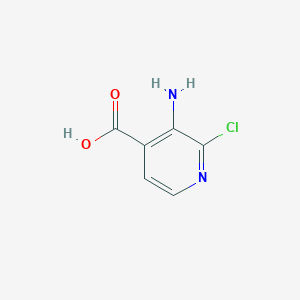
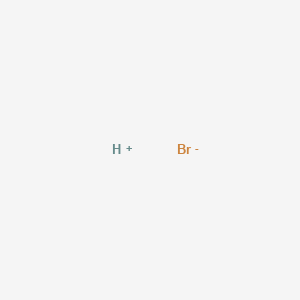
![(5Z)-5-[(2E,4E,6E)-tetradeca-2,4,6-trien-8,10-diynylidene]furan-2-one](/img/structure/B145482.png)
